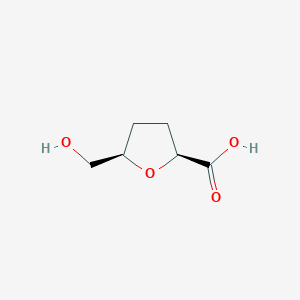
(2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid, also known as HOMOcysteine, is an important amino acid derivative that has been extensively studied due to its role in various biochemical and physiological processes. HOMOcysteine is a key intermediate in the biosynthesis of methionine and cysteine, two essential amino acids that are required for protein synthesis and other important cellular functions.
Wirkmechanismus
(2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid exerts its effects through a number of different mechanisms, including the regulation of gene expression, the modulation of enzyme activity, and the production of reactive oxygen species. (2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid has also been found to interact with a number of different proteins and receptors in the body, including the NMDA receptor and the endothelial nitric oxide synthase enzyme.
Biochemische Und Physiologische Effekte
(2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid has a number of important biochemical and physiological effects in the body. For example, (2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid has been found to regulate the expression of a number of different genes, including those involved in the regulation of lipid metabolism and inflammation. (2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid has also been found to modulate the activity of a number of different enzymes, including the cystathionine beta-synthase enzyme.
Vorteile Und Einschränkungen Für Laborexperimente
(2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid is a useful tool for researchers studying a wide range of biological processes. However, there are some limitations to its use in laboratory experiments. For example, (2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid is highly reactive and can be difficult to work with in certain experimental conditions. Additionally, the effects of (2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid on different biological systems can be complex and difficult to interpret.
Zukünftige Richtungen
There are a number of exciting future directions for research on (2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid. For example, researchers are investigating the use of (2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid as a biomarker for the early detection of cardiovascular disease and other health conditions. Additionally, researchers are exploring the potential therapeutic applications of (2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid in the treatment of neurological disorders and other diseases. Further research is needed to fully understand the complex role of (2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid in the body and its potential applications in medicine and other fields.
Synthesemethoden
(2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid can be synthesized by a number of different methods, including enzymatic and chemical processes. One common method involves the enzymatic conversion of homocysteine thiolactone to (2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid using the enzyme homocysteine thiolactonase. Chemical synthesis methods have also been developed, including the use of reagents such as sodium borohydride and sodium cyanoborohydride.
Wissenschaftliche Forschungsanwendungen
(2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid has been extensively studied in the field of biochemistry and has been found to play a role in a number of important physiological processes. For example, elevated levels of (2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid have been associated with an increased risk of cardiovascular disease, stroke, and other health conditions. Researchers have also investigated the role of (2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid in the development of Alzheimer's disease and other neurological disorders.
Eigenschaften
CAS-Nummer |
119943-82-7 |
|---|---|
Produktname |
(2S,5R)-5-(Hydroxymethyl)oxolane-2-carboxylic acid |
Molekularformel |
C6H10O4 |
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
(2S,5R)-5-(hydroxymethyl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O4/c7-3-4-1-2-5(10-4)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m1/s1 |
InChI-Schlüssel |
TVGCZNDJHVWSPN-UHNVWZDZSA-N |
Isomerische SMILES |
C1C[C@H](O[C@H]1CO)C(=O)O |
SMILES |
C1CC(OC1CO)C(=O)O |
Kanonische SMILES |
C1CC(OC1CO)C(=O)O |
Synonyme |
L-erythro-Hexonic acid, 2,5-anhydro-3,4-dideoxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



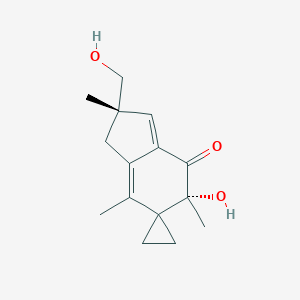

![1-Hexyl-4-(4-isothiocyanatophenyl)bicyclo[2.2.2]octane](/img/structure/B49031.png)
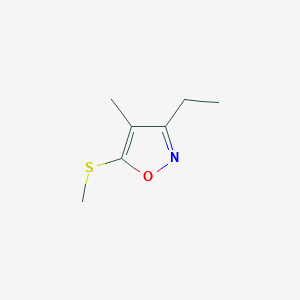
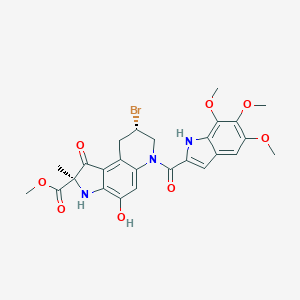
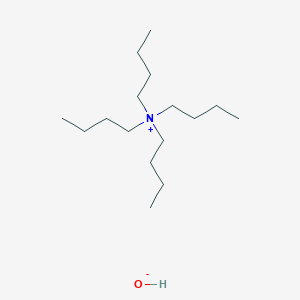
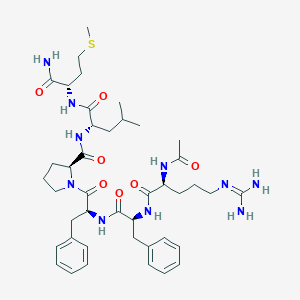

![3-Bromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B49044.png)
![1-Cyano-2-[2-[[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]guanidine](/img/structure/B49046.png)
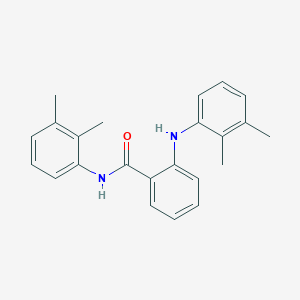
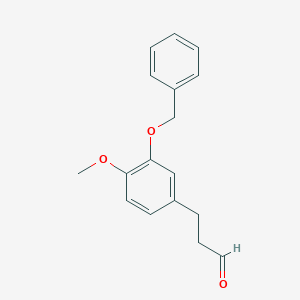
![Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate](/img/structure/B49049.png)
![5-amino-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B49050.png)